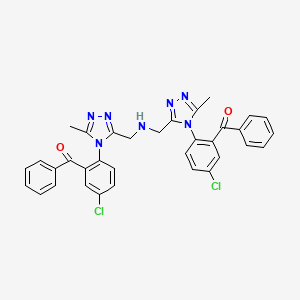
bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine: is a complex organic compound that features a triazole ring, benzoyl, and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with methyl isothiocyanate to form an intermediate. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzoyl derivatives: Compounds with the benzoyl group often have similar reactivity and applications in organic synthesis.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and are used in similar chemical reactions and applications.
Uniqueness: Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C34H27Cl2N7O2 |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
[2-[3-[[[4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]methylamino]methyl]-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C34H27Cl2N7O2/c1-21-38-40-31(42(21)29-15-13-25(35)17-27(29)33(44)23-9-5-3-6-10-23)19-37-20-32-41-39-22(2)43(32)30-16-14-26(36)18-28(30)34(45)24-11-7-4-8-12-24/h3-18,37H,19-20H2,1-2H3 |
Clé InChI |
YRRVKIRCJAMXRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CNCC4=NN=C(N4C5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















